Isoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide

Neuromuscular blockade d-Tubocurarine Twitch suppression

Standard neuromuscular blockers cannot model the biphasic depolarizing-to-non-depolarizing transition essential for Phase II block research. Dioxonium (CAS 19372-98-6), a bis-decahydroisoquinoline ether dihydrobromide, uniquely exhibits negligible initial TOF fade progressing to profound fade after cumulative dosing. • ~15-fold potency advantage over d-tubocurarine • Renal-only elimination; no hepatic or esterase dependence • ≥98% purity; shipped ambient; global delivery available.

Molecular Formula C22H41BrN2O
Molecular Weight 429.5 g/mol
CAS No. 19372-98-6
Cat. No. B1672292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide
CAS19372-98-6
SynonymsIsoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide
Molecular FormulaC22H41BrN2O
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCCN1CCC2C(C1)CCCC2OC3CCCC4C3CCN(C4)CC.Br
InChIInChI=1S/C22H40N2O.BrH/c1-3-23-13-11-19-17(15-23)7-5-9-21(19)25-22-10-6-8-18-16-24(4-2)14-12-20(18)22;/h17-22H,3-16H2,1-2H3;1H
InChIKeyHELFCLYZDPDNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: 19372-98-6 (Decahydroisoquinoline Blocker)


Isoquinoline, 5,5′-oxybis(decahydro-2-ethyl-, dihydrobromide (CAS 19372‑98‑6) is a synthetic bis‑quaternary ammonium compound built on a decahydroisoquinoline scaffold, supplied as a dihydrobromide salt with molecular formula C₂₂H₄₂Br₂N₂O and molecular weight 510.39 g·mol⁻¹ . It is cataloged as a bioactive small molecule by multiple vendors and has been studied pre‑clinically for its neuromuscular blocking properties, exhibiting a mixed depolarization/non‑depolarization mechanism at the nicotinic acetylcholine receptor [1]. The compound belongs to the broader class of bis‑tetrahydroisoquinoline and bis‑decahydroisoquinoline neuromuscular junction blockers, but its fully saturated ring system and ether‑bridge connectivity distinguish it from the more common tetrahydroisoquinoline‑based agents.

1
Nicotinic receptor mechanism studies – mixed depolarization/non-depolarization block model
2
Fully saturated decahydroisoquinoline scaffold – distinct from tetrahydroisoquinoline-based agents
3
Bis-quaternary ammonium chemotype – ether-bridge connectivity with renal elimination profile

Structural Uniqueness and Substitution Failure (19372-98-6)


Compounds within the bis‑quaternary ammonium neuromuscular blocker class cannot be freely interchanged because subtle variations in onium‑group separation, ring saturation, and counter‑ion identity profoundly alter potency, onset, duration, and side‑effect profiles [1]. For example, the fully saturated decahydroisoquinoline core of CAS 19372‑98‑6 confers a distinct conformational flexibility and electronic distribution compared to the partially unsaturated tetrahydroisoquinoline core of atracurium or cisatracurium, leading to different nicotinic receptor affinity and different susceptibility to enzymatic or Hofmann degradation [2]. Direct clinical comparisons between dioxonium (the pharmacological designation frequently associated with decahydroisoquinoline‑derived bis‑quaternaries) and pancuronium reveal wider inter‑individual response variability as well as significant potency differences, making simple dose‑normalized substitution unreliable [3]. Consequently, procurement decisions must be guided by compound‑specific evidence rather than class‑level assumptions.

Attribute
This Compound
Class Analogs
Core saturation
Fully saturated decahydroisoquinoline
Partially unsaturated tetrahydroisoquinoline (atracurium)
Block mechanism
Mixed depolarizing/non-depolarizing dual-phase
Pure non-depolarizing (pancuronium) or pure depolarizing (suxamethonium)
Elimination pathway
Renal elimination of unchanged active drug
Hepatic metabolism or plasma esterase-dependent (mivacurium)

Comparator-Based Evidence (19372-98-6)


Potency Advantage Over d-Tubocurarine

In a head‑to‑head surgical‑patient study, dioxonium (Dx) was found to be approximately 15 times as potent as d‑tubocurarine (dTc) on a weight basis in suppressing the adductor pollicis twitch to 90 % of baseline [1]. The initial Dx block exhibited depolarizing characteristics with negligible fade in the train‑of‑four (2 Hz) stimulus, whereas dTc produced a non‑depolarizing block with pronounced fade at equivalent twitch‑suppression levels [1].

Potency vs d-Tubocurarine
Head-to-head
Approximately 15-fold higher weight-normalized potency in suppressing adductor pollicis twitch to 90% of baseline
Supports nicotinic receptor affinity comparison in research models
Surgical-patient study; cumulative dose-response design; context-dependent
Neuromuscular blockade d-Tubocurarine Twitch suppression

Dual-Phase Block Mechanism

The myoneural block produced by dioxonium (recognized as the same chemotype as CAS 19372‑98‑6) displays a biphasic pharmacodynamic profile: initially a depolarizing block with negligible train‑of‑four (TOF) fade at 90 % twitch suppression, followed by a transition to a non‑depolarizing block with profound TOF fade (2 Hz and 50 Hz) upon maintenance dosing [1]. In contrast, pure depolarizing agents such as suxamethonium show persistent depolarization characteristics, while pure non‑depolarizers such as pancuronium exhibit TOF fade from the outset [2].

Dual-Phase Block Mechanism
Head-to-head
Initial depolarizing block with negligible TOF fade; transition to non-depolarizing block with profound fade after cumulative dose
Characterizes biphasic receptor interaction for mechanistic studies
TOF stimulation at 2 Hz and 50 Hz; adductor pollicis monitoring
Dual‑phase block Train‑of‑four fade Depolarizing vs non‑depolarizing

Recovery Kinetics vs d-Tubocurarine

Following a total cumulative dose of approximately 100 µg kg⁻¹ dioxonium, spontaneous recovery of neuromuscular transmission occurred slightly faster than after d‑tubocurarine blocks of comparable duration [1]. Neostigmine‑assisted reversal achieved full restitution of pre‑relaxant twitch tension and disappearance of train‑of‑four fade within approximately 20 minutes, although a minor residual discrepancy between EMG amplitude and mechanical twitch force persisted [1].

Recovery vs d-Tubocurarine
Head-to-head
Slightly faster spontaneous recovery; neostigmine-assisted reversal achieved full twitch restoration within approximately 20 minutes
Reported recovery profile supports pharmacological reversal research
Cumulative dose approximately 100 ug/kg; residual EMG/mechanical discrepancy noted
Recovery time d‑Tubocurarine Neostigmine reversal

Biphasic Plasma Clearance and Renal Elimination

Investigation with ¹⁴C‑labeled dioxonium (chemotype identical to CAS 19372‑98‑6) demonstrated a biphasic change in blood plasma radioactivity after intravenous administration, with termination of curarization occurring at a consistent plasma radioactivity threshold regardless of dose [1]. The majority of radioactivity distributed to skeletal muscle and kidneys, and the drug was eliminated unchanged in pharmacologically active form via the kidneys [1].

PK: Renal Elimination
Cross-study
Biphasic plasma clearance; unchanged active drug eliminated via kidneys without hepatic metabolism
Supports PK model interpretation with renal-clearance focus
Rat model; 14C-labeled dioxonium; radioactivity measurement
Pharmacokinetics Renal clearance C14‑labeled dioxonium

Pediatric Response Variability vs Pancuronium

In a direct comparative pediatric clinical trial (small children undergoing general surgery), dioxonium at 30‑60 µg kg⁻¹ i.v. exhibited wider intra‑ and inter‑individual variation in neuromuscular response than pancuronium at 0.05‑0.1 mg kg⁻¹ i.v., particularly after repeated administrations [1]. Intubating conditions, maintenance of anesthesia, and cardiovascular responses were otherwise comparable between the two agents [1].

Variability vs Pancuronium
Head-to-head
Wider intra- and inter-individual response variability in children compared with pancuronium
Reported variability context requires individual titration in pediatric research
Pediatric study; 30-60 ug/kg i.v.; combination anesthesia
Pediatric anesthesia Pancuronium Response variability

Optimal Applications for 19372-98-6


Dual-Phase Blockade Research Tool

The unique biphasic depolarizing‑to‑non‑depolarizing block profile, quantitatively characterized by negligible initial TOF fade followed by profound fade after cumulative dosing [1], makes this compound an invaluable tool for dissecting the temporal dynamics of nicotinic receptor desensitization and phase‑II block mechanisms in academic electrophysiology laboratories.

SAR Reference Standard for Bis-Quaternary Ammonium

The fully saturated decahydroisoquinoline core, ether‑bridge connectivity, and ethyl‑quaternized nitrogen atoms define a distinct chemotype. Its ≈15‑fold potency advantage over d‑tubocurarine [2] and renal‑only elimination pathway [3] provide benchmark data points for medicinal chemistry programs aiming to decouple potency from metabolic complexity.

Predictable Renal Clearance in Anesthesia

The demonstration that dioxonium is eliminated unchanged via the kidneys without reliance on hepatic metabolism or plasma esterases [3] supports its evaluation in surgical populations where hepatic function is preserved but predictable renal clearance is preferred over agents with complex multi‑pathway elimination (e.g., atracurium, mivacurium).

Pediatric Research with Defined Variability

The documented wider inter‑individual response variability relative to pancuronium [4] provides a characterized reference for studies investigating pharmacodynamic variability in pediatric neuromuscular pharmacology, where understanding the sources of response heterogeneity is critical for developing improved pediatric dosing algorithms.

Application
Selection Property
Validation Focus
Nicotinic receptor mechanism research
Dual-phase depolarizing-to-non-depolarizing block profile
TOF fade characterization and phase-II block transition
Bis-quaternary SAR reference
Decahydroisoquinoline core with ether-bridge connectivity
Potency comparison and metabolic-pathway benchmarking
Renal-clearance PK studies
Unchanged active-drug elimination via kidneys
Absence of hepatic metabolism in research models
Pediatric pharmacodynamic variability research
Characterized inter-individual response dispersion
Response heterogeneity and individualized monitoring protocols
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